4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol
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Overview
Description
4-Methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting with the preparation of the benzodiazepine core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzodiazepine ring. The nitrophenyl group can be introduced through nitration reactions, while the methoxy group is typically added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-Methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting anxiolytic or sedative effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and phenol structure, used as a pH indicator and in the synthesis of pharmaceuticals.
4-Methoxyphenol: Known for its antioxidant properties and used in the cosmetic industry.
Benzodiazepines: A class of compounds with similar core structures, widely used as medications for anxiety and insomnia.
Uniqueness
4-Methoxy-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from simpler analogs .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-methoxy-2-[2-(4-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C22H17N3O4/c1-29-16-10-11-22(26)17(12-16)21-13-20(14-6-8-15(9-7-14)25(27)28)23-18-4-2-3-5-19(18)24-21/h2-12,26H,13H2,1H3 |
InChI Key |
JJARTENOXWQYRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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